molecular formula C12H19NO3Si B8026947 tert-Butyldimethyl(4-nitrophenoxy)silane

tert-Butyldimethyl(4-nitrophenoxy)silane

Cat. No.: B8026947
M. Wt: 253.37 g/mol
InChI Key: AQPYYGDGBSMJJI-UHFFFAOYSA-N
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Description

tert-Butyldimethyl(4-nitrophenoxy)silane is an organosilicon compound with the molecular formula C12H19NO3Si It is characterized by the presence of a tert-butyl group, two methyl groups, and a 4-nitrophenoxy group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyldimethyl(4-nitrophenoxy)silane can be synthesized through a reaction involving tert-butylchlorodimethylsilane and 4-nitrophenol. The reaction typically takes place in an anhydrous solvent such as dimethylformamide (DMF) with the presence of a base like imidazole. The reaction mixture is stirred at room temperature for an extended period, usually around 16 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl(4-nitrophenoxy)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The silicon atom in the compound can participate in nucleophilic substitution reactions, where the 4-nitrophenoxy group can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of silanols and 4-nitrophenol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.

    Hydrolysis Conditions: Hydrolysis reactions typically occur under acidic or basic conditions, with water or aqueous solutions acting as the hydrolyzing agent.

Major Products Formed

Scientific Research Applications

tert-Butyldimethyl(4-nitrophenoxy)silane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyldimethyl(4-nitrophenoxy)silane involves its interaction with various molecular targets. In enzyme kinetics studies, the compound acts as a substrate for enzymes like silicatein-α. The enzyme catalyzes the hydrolysis of the compound, leading to the formation of silanols and 4-nitrophenol. This reaction can be monitored spectrophotometrically to determine enzyme activity and kinetic parameters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyldimethyl(4-nitrophenoxy)silane is unique due to the presence of the nitro group, which imparts distinct electronic properties to the compound. This makes it particularly useful in spectrophotometric assays and other applications where electronic effects play a crucial role .

Properties

IUPAC Name

tert-butyl-dimethyl-(4-nitrophenoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPYYGDGBSMJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-nitrophenol (5.0 g, 35.9 mmol) (Aldrich) in dimethylformamide (50 mL) was added imidazole (3.18 g, 46.7 mmol) (Aldrich) and t-butyldimethylsilyl chloride (6.49 g, 43.1 mmol) (Avocado Research Chemicals Ltd.). The reaction mixture was stirred at room temperature for 1 day. TLC analysis showed starting material was still present. Another portion of t-butyldimethylsilyl chloride (1.0 g, 6.63 mmol) was added and the mixture was stirred at room temperature for another 1 day. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in ethyl acetate (200 mL) and washed with a mixture of water (100 mL) and aqueous 1N HCl (80 mL). The organic layer was then washed with water, saturated aqueous sodium bicarbonate solution and brine, dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography eluting with ethyl acetate/hexanes (1:9, V/V) to afford 1-nitro-4-(1,1,2,2-tetramethyl-1-silapropoxy)benzene. (Yield 7.8 g, 86%).
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5 g
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3.18 g
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6.49 g
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50 mL
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solvent
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1 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Nitrophenol (5.6 g, 40 mmol) was dissolved in CH2Cl2 (200 ml) and stirred at room temperature in the presence of tertbutyldimethyl-silyl chloride (7.8 g, 52 mmol), 4-dimethylaminopyridine (0.1 g, 0.8 mmol) and triethylamine (7.2 ml, 52 mmol). After 30 minutes at room temperature, the reaction mixture was washed with H2O (2×200 ml) and the resulting aqueous phases were extracted with CH2Cl2 (100 ml). The combined organic phases were dried over Na2SO4 and concentrated. The residue was chromatographed over silica gel (hexane-ether 9:1) to provide tert-Butyl-dimethyl-(4-nitro-phenoxy)-silane (10 g, 100%) as a yellow solid, m.p. 36°-38° C. and MS: m/e=253 (M+).
Quantity
5.6 g
Type
reactant
Reaction Step One
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200 mL
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solvent
Reaction Step One
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7.8 g
Type
reactant
Reaction Step Two
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7.2 mL
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reactant
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0.1 g
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catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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